An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Physicochemical Properties, Reactivity, and Handling
An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-sulfonyl Fluoride: Physicochemical Properties, Reactivity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and effective utilization of this compound in synthetic applications. We will delve into its predicted physicochemical properties, spectroscopic signatures, reactivity, and propose a hypothetical workflow for its synthesis and characterization.
Introduction and Data Availability
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a halogenated and sulfonated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is a versatile functional group, often employed as a precursor for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The presence of the chloro and methyl substituents on the pyridine ring allows for further structural modifications, making this compound a potentially valuable building block in the design of novel bioactive molecules.
Predicted Physicochemical Properties
The predicted physicochemical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride are summarized in the table below, followed by a detailed discussion of the rationale behind these predictions.
| Property | Predicted Value | Justification |
| Chemical Formula | C₆H₅ClFNO₂S | - |
| Molecular Weight | 209.63 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on analogous sulfonyl fluorides which are typically solids at room temperature. |
| Melting Point | 60-80 °C | Higher than pyridine-2-sulfonyl fluoride (26 °C) due to increased molecular weight and potential for stronger intermolecular interactions from the chloro and methyl groups. |
| Boiling Point | > 250 °C (with potential decomposition) | The polar sulfonyl fluoride group significantly increases the boiling point compared to non-sulfonylated pyridines. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | Typical for a moderately polar organic molecule. |
| Density | ~1.5 g/cm³ | Expected to be significantly denser than water. |
Predicted Spectroscopic Data
The following are the predicted spectroscopic signatures for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
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Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl fluoride and chloro groups.
-
Methyl Protons (3H): A singlet is expected in the upfield region (δ 2.3-2.7 ppm).
¹³C NMR Spectroscopy
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Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the sulfonyl fluoride group will be the most downfield-shifted.
-
Methyl Carbon (1C): A single peak is expected in the upfield region (δ 15-25 ppm).
¹⁹F NMR Spectroscopy
-
A single, sharp singlet is expected, characteristic of a sulfonyl fluoride group.
Infrared (IR) Spectroscopy
-
S=O Stretching: Strong, characteristic absorption bands are predicted for the asymmetric and symmetric stretching of the sulfonyl group, typically appearing around 1410-1450 cm⁻¹ and 1210-1250 cm⁻¹, respectively.[1]
-
S-F Stretching: A strong band is expected in the region of 800-850 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretching: Characteristic bands for the substituted pyridine ring will also be present.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 209 (for the ³⁵Cl isotope) and 211 (for the ³⁷Cl isotope) in a roughly 3:1 ratio.
-
Fragmentation Pattern: Common fragmentation pathways are expected to include the loss of SO₂F (m/z 83), Cl (m/z 35/37), and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry would be essential for confirming the elemental composition.[2]
Reactivity and Stability
The reactivity of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is primarily dictated by the sulfonyl fluoride group. This functional group is a potent electrophile, making the compound a valuable reagent in organic synthesis.
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Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), and other derivatives. This reactivity is the cornerstone of its utility in constructing more complex molecules.[3][4]
-
Stability: Sulfonyl fluorides are generally more stable towards hydrolysis than their sulfonyl chloride counterparts.[4] However, prolonged exposure to moisture, especially under basic or acidic conditions, can lead to hydrolysis to the corresponding sulfonic acid. The compound should be stored in a dry environment.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Chloro-3-methylpyridine-2-sulfonyl fluoride is not available, the following precautions, based on related compounds, are strongly recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong bases, and strong oxidizing agents.[5]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[5]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Proposed Experimental Workflow for Synthesis and Characterization
To definitively determine the physical properties of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, a synthetic and characterization workflow is necessary. A plausible synthetic route could involve the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.
Caption: Proposed workflow for the synthesis and characterization of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride.
Step-by-Step Protocol:
-
Synthesis: The synthesis would likely begin with a suitable precursor such as 5-chloro-3-methylpyridine-2-sulfonic acid or its corresponding sulfonyl chloride. Treatment with a fluorinating agent (e.g., sulfur tetrafluoride or a milder, modern equivalent) would yield the desired sulfonyl fluoride.
-
Workup and Purification: Following the reaction, a standard aqueous workup and extraction with an organic solvent would be performed to isolate the crude product. Purification would then be achieved by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Spectroscopic Confirmation: The purified product would be subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS) to confirm its structure and purity, comparing the obtained data with the predicted values outlined in this guide.
-
Physical Property Determination: The melting point of the purified solid would be determined using a standard melting point apparatus.
Conclusion
5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and other applications. While direct experimental data on its physical properties is currently scarce, this technical guide provides a robust, scientifically-grounded predictive profile based on the known principles of chemistry and data from analogous structures. The information on its predicted properties, reactivity, and handling precautions, along with a proposed workflow for its definitive characterization, is intended to empower researchers to work with this compound safely and effectively.
References
- Sigma-Aldrich. (2025, December 23). Safety Data Sheet.
- CymitQuimica. (n.d.). Pyridine-2-sulfonyl fluoride.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemScene. (n.d.). 5-Chloro-3-nitropyridine-2-sulfonyl fluoride.
- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion.
- Fisher Scientific. (2011, June 17). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides.
- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-FLUORO-3-METHYLPYRIDINE.
- Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides.
- Enamine. (n.d.). PyFluor.
- Fluorochem. (n.d.). 5-Chloro-3-fluoro-2-methylpyridine.
- PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
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